4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one
Overview
Description
4-methyl-7-{2-[(4-nitrophenyl)thio]ethoxy}-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.06709375 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sequential Colorimetric Recognition
A study presents a new type of chemo-sensor based on asymmetric coumarin-conjugated naphthol groups for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. This sensor exhibits a color change from yellow to orange upon the presence of Cu2+ and can further sense cyanide, demonstrating a convenient method for detecting these ions through naked-eye observation (Jo et al., 2014).
Synthesis and Catalytic Properties
Another research focused on the synthesis and characterization of novel polystyrene-supported TBD catalysts, employing 4-hydroxycoumarin in Michael addition reactions. This process is useful for synthesizing Warfarin and its analogues, showcasing the compound's role in facilitating environmentally friendly catalytic systems (Alonzi et al., 2014).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives were measured, highlighting their potential in neutralizing free radicals. One derivative, in particular, showed significant scavenger activity at higher concentrations, suggesting these compounds' relevance in developing antioxidant agents (Stanchev et al., 2009).
Antibacterial Activities
Research on biscoumarin derivatives demonstrated their structural verification via single crystal X-ray crystallography and their antibacterial activities against Staphylococcus aureus, including methicillin-resistant strains. This indicates the potential use of such derivatives in combating bacterial infections (Li et al., 2015).
Organic Syntheses and Antibacterial Activity
A study reports on the organic syntheses of compounds, including 4-hydroxy-chromen-2-one, and their high level of antibacterial activity against various bacterial strains. This emphasizes the compound's role in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Properties
IUPAC Name |
4-methyl-7-[2-(4-nitrophenyl)sulfanylethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-12-10-18(20)24-17-11-14(4-7-16(12)17)23-8-9-25-15-5-2-13(3-6-15)19(21)22/h2-7,10-11H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJZBFLJPXWNTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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